molecular formula C24H19FN2O3 B5431784 N-[(E)-3-(4-acetylanilino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide

N-[(E)-3-(4-acetylanilino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B5431784
M. Wt: 402.4 g/mol
InChI Key: XDWZJMUPNJGSGK-PXLXIMEGSA-N
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Description

N-[(E)-3-(4-acetylanilino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound that features a combination of aromatic rings and functional groups

Properties

IUPAC Name

N-[(E)-3-(4-acetylanilino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3/c1-16(28)18-9-13-21(14-10-18)26-24(30)22(15-17-7-11-20(25)12-8-17)27-23(29)19-5-3-2-4-6-19/h2-15H,1H3,(H,26,30)(H,27,29)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWZJMUPNJGSGK-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)F)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-(4-acetylanilino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the enone intermediate: This involves the reaction of 4-fluoroacetophenone with an appropriate aldehyde under basic conditions to form the enone.

    Amination: The enone intermediate is then reacted with 4-acetylaniline to form the desired product. This step often requires the use of a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-(4-acetylanilino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(E)-3-(4-acetylanilino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-[(E)-3-(4-acetylanilino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, and metabolic activities.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)benzamide: Shares a similar core structure but lacks the acetylanilino and enone functionalities.

    4-Acetylaniline: Contains the acetylanilino group but does not have the fluorophenyl and benzamide components.

Uniqueness

N-[(E)-3-(4-acetylanilino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

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